4-fluoro-N-[3-(trifluoromethyl)piperidine-1-carbothioyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-fluoro-N-[3-(trifluoromethyl)piperidine-1-carbothioyl]benzamide is a synthetic organic compound characterized by the presence of fluorine atoms and a piperidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-[3-(trifluoromethyl)piperidine-1-carbothioyl]benzamide typically involves multiple steps. One common route includes the reaction of 4-fluorobenzoyl chloride with 3-(trifluoromethyl)piperidine-1-carbothioamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
4-fluoro-N-[3-(trifluoromethyl)piperidine-1-carbothioyl]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the fluorine-substituted positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-fluoro-N-[3-(trifluoromethyl)piperidine-1-carbothioyl]benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Biological Studies: It is used in studies to understand its effects on various biological pathways and its potential as a therapeutic agent.
Wirkmechanismus
The mechanism of action of 4-fluoro-N-[3-(trifluoromethyl)piperidine-1-carbothioyl]benzamide involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-fluoro-3-(trifluoromethyl)phenacyl bromide
- 4-(trifluoromethyl)piperidine
- 4-fluoro-3-(trifluoromethyl)benzoyl chloride
Uniqueness
4-fluoro-N-[3-(trifluoromethyl)piperidine-1-carbothioyl]benzamide is unique due to the combination of its fluorine-substituted benzamide and piperidine moieties. This structure imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
325702-06-5 |
---|---|
Molekularformel |
C14H14F4N2OS |
Molekulargewicht |
334.33 g/mol |
IUPAC-Name |
4-fluoro-N-[3-(trifluoromethyl)piperidine-1-carbothioyl]benzamide |
InChI |
InChI=1S/C14H14F4N2OS/c15-11-5-3-9(4-6-11)12(21)19-13(22)20-7-1-2-10(8-20)14(16,17)18/h3-6,10H,1-2,7-8H2,(H,19,21,22) |
InChI-Schlüssel |
ONCZANNOYOEJAZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CN(C1)C(=S)NC(=O)C2=CC=C(C=C2)F)C(F)(F)F |
Löslichkeit |
37.9 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.